molecular formula C17H24N2O3S2 B5320308 N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5320308
M. Wt: 368.5 g/mol
InChI Key: SGKYQUCWFOPUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of drugs called Janus kinase (JAK) inhibitors, which are designed to modulate the activity of JAK enzymes, which play a key role in regulating immune responses.

Mechanism of Action

CP-690,550 works by selectively inhibiting the activity of N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide enzymes, which are involved in the signaling pathways that regulate immune responses. Specifically, the drug targets N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide3, which is primarily expressed in immune cells. By inhibiting N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide3, CP-690,550 can help to reduce the activity of various immune cells, including T cells, B cells, and natural killer cells, which are involved in the inflammatory response.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a number of biochemical and physiological effects on the immune system. The drug has been shown to reduce the production of cytokines, which are signaling molecules that play a key role in regulating immune responses. In addition, CP-690,550 can help to reduce the activity of various immune cells, including T cells, B cells, and natural killer cells. These effects can help to reduce inflammation and other immune-related symptoms associated with diseases such as rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages as a tool for studying immune responses in the laboratory. The drug is highly selective for N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide3, which allows researchers to specifically target this enzyme in their experiments. In addition, CP-690,550 has been extensively studied in both in vitro and in vivo models, which provides a wealth of information on its pharmacological properties and potential therapeutic applications.
However, there are also limitations to the use of CP-690,550 in lab experiments. The drug is highly potent and can have off-target effects at higher concentrations, which can complicate data interpretation. In addition, the pharmacokinetics of CP-690,550 can vary depending on the species being studied, which can make it difficult to extrapolate results from one model to another.

Future Directions

There are several future directions for research on CP-690,550 and N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitors more broadly. One area of interest is the development of more selective this compound inhibitors that can target specific isoforms of the enzyme. This could help to reduce the risk of off-target effects and improve the safety profile of these drugs.
Another area of interest is the use of this compound inhibitors in combination with other therapies, such as biologic drugs. This approach could help to enhance the efficacy of these treatments and reduce the risk of drug resistance.
Finally, there is ongoing research into the potential of this compound inhibitors in the treatment of other diseases beyond rheumatoid arthritis and psoriasis, including cancer and viral infections. These studies could help to identify new therapeutic applications for these drugs and expand their clinical utility.

Synthesis Methods

CP-690,550 is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is 4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, which is reacted with 2-bromoethylcyclopentane in the presence of a base to form the intermediate product. The intermediate is then subjected to a series of reactions, including reduction, deprotection, and cyclization, to yield the final product, CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug works by inhibiting the activity of N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide enzymes, which are involved in the signaling pathways that regulate immune responses. By modulating the activity of these enzymes, CP-690,550 can help to reduce inflammation and other immune-related symptoms associated with these diseases.

properties

IUPAC Name

N-(2-cyclopentylsulfanylethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c20-17-6-3-12-19(17)14-7-9-16(10-8-14)24(21,22)18-11-13-23-15-4-1-2-5-15/h7-10,15,18H,1-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKYQUCWFOPUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.